molecular formula C21H27N5O2S B1361019 Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate CAS No. 925437-87-2

Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate

Cat. No.: B1361019
CAS No.: 925437-87-2
M. Wt: 413.5 g/mol
InChI Key: MFENNGNCCWZOCX-UHFFFAOYSA-N
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Description

Significance and Overview

Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-yl]methyl}piperazine-1-carboxylate (CAS: 925437-87-2) is a structurally complex heterocyclic compound that combines imidazo[2,1-b]thiazole and piperazine moieties. Its molecular formula, $$ \text{C}{21}\text{H}{27}\text{N}5\text{O}2\text{S} $$, reflects a hybrid architecture designed to exploit the pharmacological properties of both fused bicyclic systems and nitrogen-containing heterocycles. The compound’s significance lies in its potential as a scaffold for drug discovery, particularly in oncology and enzymology. For example, imidazo[2,1-b]thiazole derivatives have demonstrated antiproliferative activity through kinase inhibition and tubulin destabilization, while piperazine-carboxylate groups enhance solubility and modulate receptor interactions.

Table 1: Key Structural and Physicochemical Properties

Property Value
Molecular Formula $$ \text{C}{21}\text{H}{27}\text{N}5\text{O}2\text{S} $$
Molecular Weight 413.54 g/mol
IUPAC Name tert-Butyl 4-((6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)piperazine-1-carboxylate
Density 1.32 g/cm³ (predicted)
pKa 6.44 (predicted)

The 2-aminophenyl substituent at position 6 of the imidazo[2,1-b]thiazole core enables hydrogen bonding with biological targets, while the tert-butyl carbamate group at the piperazine nitrogen enhances metabolic stability. This balance of hydrophilicity and lipophilicity makes the compound a promising candidate for further optimization in medicinal chemistry.

Historical Context of Imidazo[2,1-b]thiazole Derivatives

Imidazo[2,1-b]thiazoles emerged as a pharmacologically relevant scaffold in the mid-20th century, with early studies highlighting their antimicrobial and anthelmintic properties. The fusion of imidazole and thiazole rings creates a rigid bicyclic system that mimics purine bases, enabling interactions with enzymes and nucleic acids. By the 2010s, research expanded into anticancer applications, driven by discoveries of their kinase-inhibitory activity. For instance, derivatives such as E-6801 demonstrated partial agonism at serotonin receptors, illustrating the scaffold’s versatility.

The incorporation of piperazine-carboxylate groups, as seen in tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-yl]methyl}piperazine-1-carboxylate, represents a strategic advancement. Piperazine moieties improve pharmacokinetic profiles by enhancing water solubility and facilitating blood-brain barrier penetration. This evolution reflects broader trends in heterocyclic chemistry, where modular synthesis allows for rapid diversification of lead compounds.

Table 2: Milestones in Imidazo[2,1-b]thiazole Research

Year Development Impact
1950s Discovery of antimicrobial activity Established foundational biological roles
2007 First synthesis of SIRT1-activating derivatives Linked scaffold to epigenetic regulation
2020 Identification of pan-RAF inhibitors Expanded applications in oncology

Classification and Nomenclature

The compound belongs to the imidazo[2,1-b]thiazole class, characterized by a fused bicyclic system where the thiazole ring (positions 1–3) is annulated with an imidazole ring (positions 2–5). The IUPAC name systematically describes its structure:

  • tert-Butyl : Indicates the presence of a tert-butoxycarbonyl (Boc) protecting group.
  • 4-((6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)piperazine : Specifies a piperazine ring substituted at position 4 with a methyl-linked imidazo[2,1-b]thiazole moiety, which itself is substituted at position 6 with a 2-aminophenyl group.
  • 1-carboxylate : Denotes the carboxylate ester at position 1 of the piperazine.

Structural Analogues and Isosteres

  • Imidazo[2,1-b]thiadiazoles : Replace the thiazole sulfur with a nitrogen, altering electronic properties.
  • Benzo[d]imidazo[2,1-b]thiazoles : Incorporate a benzene ring for enhanced planar rigidity.

Properties

IUPAC Name

tert-butyl 4-[[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S/c1-21(2,3)28-20(27)25-10-8-24(9-11-25)12-15-14-29-19-23-18(13-26(15)19)16-6-4-5-7-17(16)22/h4-7,13-14H,8-12,22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFENNGNCCWZOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601115898
Record name 1,1-Dimethylethyl 4-[[6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-yl]methyl]-1-piperazinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925437-87-2
Record name 1,1-Dimethylethyl 4-[[6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-yl]methyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925437-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[[6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-yl]methyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601115898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Imidazo[2,1-b]thiazole Core

The imidazo[2,1-b]thiazole scaffold is generally prepared by cyclization reactions involving thioamide or thiourea derivatives with α-haloketones or α-haloesters. A representative approach is:

  • Condensation of thiourea with α-bromo ketones or α-bromo esters under reflux in ethanol to form the thiazole ring,
  • Followed by intramolecular cyclization to yield the imidazo[2,1-b]thiazole core.

This step is critical for establishing the fused heterocyclic system that defines the compound’s core.

Attachment of the Piperazine Moiety

The piperazine unit is linked through a methylene bridge at the 3-position of the imidazo[2,1-b]thiazole ring. This is commonly achieved by:

  • Alkylation of the piperazine nitrogen with a suitable halomethyl intermediate derived from the imidazo[2,1-b]thiazole,
  • Alternatively, reductive amination between an aldehyde-functionalized heterocycle and piperazine can be employed.

Protection of the Piperazine Nitrogen

To prevent undesired reactions at the piperazine nitrogen during synthesis and purification, it is protected as a tert-butyl carbamate (Boc) group. This is typically introduced by:

  • Reaction of the free piperazine nitrogen with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine,
  • The reaction is performed in anhydrous organic solvents like dichloromethane or tetrahydrofuran at low temperature to room temperature.
Step Reaction Type Reagents/Conditions Notes
1 Cyclization to form heterocycle Thiourea + α-bromo ketone, EtOH, reflux 4 h Yields imidazo[2,1-b]thiazole core
2 Aromatic substitution 2-Aminophenyl halide, base, polar solvent Requires protection of amino group if reactive
3 Alkylation/Reductive amination Piperazine + halomethyl intermediate or aldehyde, base Control stoichiometry to avoid over-alkylation
4 Boc protection Boc2O, triethylamine, DCM, 0°C to RT Protects piperazine nitrogen, facilitates purification

Optimization of solvent choice, temperature, and reaction time is essential to maximize yield and purity. Anhydrous conditions are often preferred to prevent hydrolysis of sensitive intermediates.

To ensure the correct formation of intermediates and final product, the following techniques are utilized:

Synthetic Step Starting Materials Key Reagents/Conditions Product/Intermediate Yield Range (%)
Formation of imidazo[2,1-b]thiazole core Thiourea + α-bromo ketone/ester EtOH, reflux 4 h Imidazo[2,1-b]thiazole intermediate 70–85
Substitution with 2-aminophenyl group Imidazo intermediate + 2-aminophenyl halide Base, polar aprotic solvent 2-Aminophenyl-substituted heterocycle 60–80
Piperazine attachment 2-Aminophenyl heterocycle + piperazine Base, alkylating agent or reductive amination Piperazine-linked intermediate 65–90
Boc protection Piperazine intermediate + Boc2O Triethylamine, DCM, 0°C to RT Boc-protected final compound 80–95
  • The Boc protecting group is crucial for stabilizing the piperazine nitrogen during synthesis and allows for selective deprotection later if needed.
  • The imidazo[2,1-b]thiazole core synthesis via thiourea and α-bromo ketone is well-established and provides a robust route to the heterocyclic framework.
  • Reaction conditions such as solvent choice and temperature significantly affect yields and purity, with anhydrous and inert atmosphere conditions preferred to minimize side reactions.
  • The methylene linkage between the heterocycle and piperazine is typically introduced via alkylation, requiring careful control to prevent multiple substitutions.
  • The compound’s synthesis is generally performed on a laboratory scale for research purposes, with potential for scale-up using continuous flow chemistry to improve safety and efficiency.

The preparation of tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-yl]methyl}piperazine-1-carboxylate involves a multi-step synthetic route centered on the construction of the imidazo[2,1-b]thiazole core, functionalization with a 2-aminophenyl group, attachment of the piperazine moiety, and protection of the piperazine nitrogen with a tert-butyl carbamate group. Each step requires precise reaction conditions and optimization to achieve high yield and purity. Analytical techniques such as NMR, MS, and TLC are essential for monitoring synthesis. This compound’s preparation methods are grounded in established heterocyclic and piperazine chemistry, making it a valuable intermediate in medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and thiazole moieties.

    Reduction: Reduction reactions can target the imidazole ring or the carbonyl group in the ester.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate has been investigated for its role as a potential SIRT1 (Sirtuin 1) activator. SIRT1 is involved in various cellular processes such as DNA repair and gene transcription. Compounds that activate SIRT1 may have implications in age-related diseases and metabolic disorders. A study demonstrated the synthesis and biological evaluation of this compound as a SIRT1 activator, indicating its potential therapeutic applications in promoting cellular health and longevity .

Enzyme Inhibition Studies

This compound has also been evaluated for its inhibitory effects on carbonic anhydrase II (CA II). This enzyme plays a crucial role in regulating pH and fluid balance in tissues. The inhibition of CA II by similar compounds has been studied extensively, revealing potential applications in treating conditions like glaucoma and edema . The selective inhibition of CA II over other isoforms may provide insights into the physiological roles of these enzymes in various pathologies.

Corrosion Inhibition

Recent studies have explored the use of heterocyclic compounds similar to this compound as corrosion inhibitors in acidic environments. These compounds demonstrate effectiveness at preventing corrosion in metals by forming protective films on surfaces . While specific data on this compound's efficacy is still emerging, the underlying chemistry suggests it could serve as a viable option for industrial applications.

Case Study 1: SIRT1 Activation

In a detailed investigation published in PMC, researchers synthesized this compound and assessed its ability to activate SIRT1. The study highlighted the compound's mechanism of action involving enhanced deacetylation processes within cells, leading to improved metabolic functions .

Case Study 2: Anticancer Activity

A series of imidazo[2,1-b]thiazole derivatives were tested against various cancer cell lines. Although specific results for this compound are not yet available, preliminary findings from related compounds indicated significant cytotoxic effects against breast and colon cancer cells .

Mechanism of Action

The mechanism of action of tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and thiazole rings can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Anticancer Activity

  • Compound 5l demonstrated superior cytotoxicity against MDA-MB-231 (triple-negative breast cancer) compared to sorafenib (IC50 = 1.4 µM vs. 5.2 µM) . The 4-chlorophenyl and 4-methoxybenzyl-piperazine groups were critical for enhancing VEGFR2 inhibition (5.72% at 20 µM).
  • However, its 2-aminophenyl group could improve solubility or target binding in unexplored pathways .

Enzyme Inhibition

  • Compound 3d showed the highest aldose reductase (AR) inhibitory activity among hydrazinecarbothioamide derivatives, attributed to its 4-bromophenyl and benzoyl substituents .

Biological Activity

Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate (CAS: 925437-87-2) is a complex organic compound notable for its potential biological activities. The compound features multiple functional groups, including imidazole and thiazole rings, which are known for their pharmacological significance. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H27N5O2SC_{21}H_{27}N_{5}O_{2}S, with a molecular weight of 413.55 g/mol. Its structure includes:

  • Imidazole Ring : Contributes to biological interactions through hydrogen bonding.
  • Thiazole Ring : Known for its role in various pharmacological activities.
  • Piperazine Ring : Enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The imidazole and thiazole rings facilitate interactions through:

  • Hydrogen Bonding : Increases binding affinity to target proteins.
  • π-π Interactions : Enhances the stability of the compound within biological systems.

Anticancer Activity

Research indicates that compounds featuring thiazole and imidazole moieties exhibit significant anticancer properties. For instance, studies have shown that related thiazole-containing compounds can inhibit cancer cell proliferation effectively. The structure–activity relationship (SAR) analysis suggests that modifications in the phenyl ring can enhance cytotoxic activity against various cancer cell lines.

Carbonic Anhydrase Inhibition

A study on related imidazo[2,1-b]thiazole-sulfonyl piperazine derivatives demonstrated selective inhibition of carbonic anhydrase (CA) isoforms, particularly hCA II. This inhibition is crucial in developing treatments for conditions like glaucoma and certain cancers. The inhibition constants (K_i) for these compounds ranged from 57.7 to 98.2 µM against hCA II, indicating promising therapeutic potential .

Study on Imidazo[2,1-b]Thiazole Derivatives

A series of imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their biological activities. Among these, certain derivatives exhibited strong inhibitory effects against cancer cell lines with IC50 values lower than standard drugs like doxorubicin . The study highlighted the importance of specific structural elements in enhancing anticancer efficacy.

Anticonvulsant Activity

Another study indicated that thiazole-bearing compounds could demonstrate anticonvulsant properties. Compounds similar to this compound were tested in animal models and showed significant reductions in seizure activity .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylatePyridine instead of imidazoleModerate anticancer activity
Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylateNo thiazole ringLimited activity compared to thiazole derivatives

The unique combination of both imidazole and thiazole rings in this compound provides enhanced binding properties and specificity toward biological targets compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and what challenges arise during its Boc protection/deprotection steps?

  • Methodology : The synthesis typically involves coupling 4-[6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-ylmethyl]piperazine-1-carboxylic acid tert-butyl ester with acyl chlorides (e.g., 3,4,5-trimethoxybenzoyl chloride) in pyridine, followed by Boc deprotection using HCl in dioxane/acetonitrile . Key challenges include maintaining regioselectivity during imidazo[2,1-b]thiazole formation and avoiding premature Boc cleavage under acidic conditions.
  • Purification : Silica gel chromatography (ethyl acetate/hexane gradients) and solvent extraction (ethyl acetate/water) are critical for isolating intermediates .

Q. How can structural characterization be systematically performed for this compound and its intermediates?

  • Techniques :

  • NMR : Confirm regiochemistry of the imidazo[2,1-b]thiazole core via 1H^1H- and 13C^{13}C-NMR, particularly monitoring aromatic protons (δ 7.0–8.5 ppm) and Boc tert-butyl signals (δ 1.4–1.5 ppm) .
  • LCMS : Validate molecular weight (e.g., m/z 348.1 [M+H]+^+ for intermediates) .
  • X-ray diffraction : Resolve ambiguities in piperazine conformation or substituent orientation .

Q. What solvent systems and reaction conditions improve yield during imidazo[2,1-b]thiazole cyclization?

  • Optimization :

  • Use polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C to enhance cyclization efficiency .
  • Catalytic Cu(I) or Pd-based systems (e.g., XPhos/Pd(dba)2_2) improve cross-coupling reactions for aryl substituents .
    • Yield Data :
Reaction StepCatalystYieldReference
Suzuki couplingPd(dppf)Cl2_260–75%
Boc deprotectionHCl/dioxane>85%

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its anticancer potential?

  • Assay Design :

  • In vitro cytotoxicity : Test against human cancer cell lines (e.g., MDA-MB-231, HepG2) using MTT assays, with sorafenib as a positive control .
  • Target engagement : Measure VEGFR2 inhibition via kinase assays (IC50_{50} values at 20 µM) .
    • Key Modifications :
  • Introduce electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring to enhance cytotoxicity (e.g., IC50_{50} = 1.4 µM for 5l vs. 22.6 µM for HepG2) .

Q. How should contradictory data between biochemical and cellular assays be resolved?

  • Case Study : A compound may show strong VEGFR2 inhibition (biochemical assay) but weak cytotoxicity in certain cell lines due to poor membrane permeability or off-target effects.
  • Resolution Strategies :

  • Permeability assays : Use Caco-2 monolayers to assess passive diffusion .
  • Proteomics : Identify off-target interactions via pull-down assays or thermal shift profiling .

Q. What computational methods predict binding modes with biological targets like SIRT1 or acetylcholinesterase?

  • Molecular Docking :

  • Dock the compound into SIRT1 (PDB: 4KXQ) using AutoDock Vina, focusing on π-π stacking between the imidazo[2,1-b]thiazole core and His363 .
  • Validate poses with MD simulations (GROMACS) to assess stability over 100 ns .
    • Free Energy Calculations : Calculate binding affinities (MM-PBSA) to prioritize derivatives .

Safety and Handling

Q. What safety protocols are critical when handling this compound in vitro?

  • Hazards : Acute oral toxicity (Category 4, H302) requires PPE (gloves, lab coat) and fume hood use .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from Boc deprotection) with sodium bicarbonate before disposal .

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